Ro 20-1724

Description

Inhibitor of phosphodiesterases.

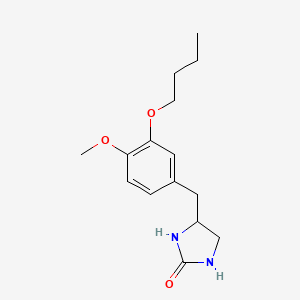

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUULPVBYQBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952376 | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29925-17-5 | |

| Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-20-1724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ro 20-1724

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 20-1724 is a potent and selective cell-permeable inhibitor of phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, thereby modulating a wide array of cellular processes, including inflammation, immune response, and neuronal function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme family. PDEs are crucial regulators of intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The PDE4 family is specific for cAMP, and its inhibition leads to an accumulation of this second messenger.[1]

Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression.[2] This signaling pathway is integral to various physiological processes, making PDE4 a significant therapeutic target for a range of disorders, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological conditions.[1]

Signaling Pathway of this compound

The following diagram illustrates the core signaling pathway affected by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against PDE4 has been quantified in various studies. The tables below summarize the key quantitative metrics.

Table 1: Inhibitory Potency of this compound against PDE4

| Parameter | Value | Cell/Enzyme Source | Reference(s) |

| IC₅₀ | 3 µM | Not specified | |

| IC₅₀ | 2.39 µM | TSHR-CNG-HEK293 cells | [2] |

| IC₅₀ | 1.72 µM | TSHR-CNG-HEK293 cells (with TSH stimulation) | [3] |

| IC₅₀ | 1.44 µM | Parental CNG-HEK293 cells (with forskolin) | [3] |

| Kᵢ | 1930 nM (1.93 µM) | Not specified | [4][5] |

| Kᵢ | 3.1 µM | Not specified | |

| Kᵢ (in vivo) | 0.13 ± 0.02 µM | HEK-293 cells |

Table 2: Selectivity Profile of this compound

| PDE Subtype | Effect of this compound | Experimental Context | Reference(s) |

| PDE1 | No effect | Co-injection with (R)-[11C]rolipram in rats | |

| PDE2 | No effect | Co-injection with (R)-[11C]rolipram in rats | |

| PDE3 | No effect | Co-injection with (R)-[11C]rolipram in rats | |

| PDE5 | No effect | Co-injection with (R)-[11C]rolipram in rats |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell-Based PDE4 Inhibition Assay

This protocol is adapted from a high-throughput screening assay using a cell line engineered to report on intracellular cAMP levels.

Objective: To determine the IC₅₀ of this compound in a cell-based assay.

Materials:

-

TSHR-CNG-HEK293 cells (HEK293 cells co-expressing a constitutively active thyroid-stimulating hormone receptor and a cyclic nucleotide-gated ion channel)

-

DMEM with 10% FBS, penicillin, and streptomycin

-

This compound

-

DMSO (for stock solution)

-

1536-well plates

-

Membrane potential dye

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed TSHR-CNG-HEK293 cells in 1536-well plates at a density of 1000 cells/well in 3 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will be determined by the desired dose-response curve. A final DMSO concentration should be kept constant across all wells.

-

Assay Initiation: Add the membrane potential dye to the cells. Add 23 nL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells. A 30 µM final concentration of this compound can be used as a positive control for maximal inhibition.

-

Incubation: Incubate the plates for 30-60 minutes at 37°C.

-

Signal Detection: Measure the fluorescence signal using a plate reader.

-

Data Analysis: The fluorescence signal is proportional to the intracellular cAMP concentration. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and the positive control (100% inhibition). Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter Hill equation to determine the IC₅₀ value.[2]

In Vivo Neuroprotection Study in a Rat Model

This protocol describes an in vivo experiment to evaluate the neuroprotective effects of this compound in a rat model of streptozotocin (STZ)-induced cognitive deficit.

Objective: To assess the ability of this compound to attenuate cognitive deficits and oxidative stress in STZ-treated rats.

Materials:

-

Adult male Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Intracerebroventricular (i.c.v.) injection apparatus

-

Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

-

Animal Model Induction: Anesthetize the rats and administer STZ (3 mg/kg) via i.c.v. injection on day 1 and day 3 to induce a model of sporadic dementia.

-

Drug Administration: Divide the STZ-injected rats into groups. Administer this compound intraperitoneally (i.p.) at doses of 125, 250, and 500 µg/kg daily for 21 days, starting from the first day of STZ administration. A control group receives the vehicle.

-

Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, on days 17-21 to assess learning and memory.

-

Biochemical Analysis: On day 22, sacrifice the animals and collect brain tissue (e.g., cerebral homogenate) for biochemical estimations of oxidative stress markers (e.g., malondialdehyde, nitrite, glutathione) and cholinesterase activity.

-

Data Analysis: Compare the behavioral performance and biochemical markers between the this compound-treated groups and the vehicle-treated STZ group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[4]

Conclusion

This compound is a well-characterized, selective inhibitor of PDE4 that serves as a valuable tool for investigating the role of the cAMP signaling pathway in various physiological and pathological processes. Its mechanism of action, centered on the elevation of intracellular cAMP, has been demonstrated to have significant effects in models of inflammatory and neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate the full therapeutic potential of targeting the PDE4 enzyme with inhibitors like this compound.

References

Ro 20-1724: A Technical Guide to its Phosphodiesterase 4 Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 20-1724 is a classic and widely utilized pharmacological tool in the study of cyclic nucleotide signaling. As a cell-permeable imidazolidinone derivative, it has been instrumental in elucidating the physiological and pathophysiological roles of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the selectivity and specificity of this compound for PDE4, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.

Core Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4.[1] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, thereby potentiating the effects of signaling pathways mediated by this second messenger. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.

Quantitative Analysis of PDE Isoenzyme Selectivity

The utility of this compound as a research tool is critically dependent on its selectivity for PDE4 over other phosphodiesterase families. The following table summarizes the inhibitory potency of this compound against various human PDE isoenzymes, expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values.

| PDE Isoenzyme Family | Substrate | This compound IC50/Ki (µM) | Reference(s) |

| PDE1 | Ca2+/Calmodulin-dependent | > 100 | [2] |

| PDE2 | cGMP-stimulated | > 100 | [2] |

| PDE3 | cGMP-inhibited | > 100 | [2] |

| PDE4 | cAMP-specific | 0.7 - 3.1 | [3][4] |

| PDE5 | cGMP-specific | > 100 | [2] |

| PDE6 | cGMP-specific (photoreceptor) | > 100 | [2] |

| PDE7 | cAMP-specific, high affinity | > 100 | [2] |

Note: Lower IC50/Ki values indicate higher inhibitory potency. The data clearly demonstrates that this compound is highly selective for the PDE4 family, with inhibitory concentrations being orders of magnitude lower than for other PDE isoenzymes.

Signaling Pathway of PDE4 Inhibition by this compound

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of its inhibition by this compound.

Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Protocols

The determination of PDE4 selectivity and specificity of this compound is typically achieved through in vitro phosphodiesterase activity assays. Below is a generalized, detailed protocol synthesized from established methodologies.

In Vitro Phosphodiesterase (PDE) Activity Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of isolated PDE isoenzymes.

2. Materials and Reagents:

- Purified recombinant human PDE isoenzymes (PDE1-PDE7)

- [³H]-cAMP (radiolabeled substrate)

- This compound

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 µM EGTA)

- Snake venom nucleotidase (from Crotalus atrox)

- Anion-exchange resin (e.g., Dowex AG1-X8)

- Scintillation cocktail

- Microcentrifuge tubes

- Scintillation counter

3. Procedure:

- Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, a specific concentration of the purified PDE isoenzyme, and varying concentrations of this compound (or vehicle control - typically DMSO).

- Pre-incubation: Incubate the reaction mixtures for a defined period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

- Initiation of Reaction: Initiate the enzymatic reaction by adding a known amount of [³H]-cAMP (typically around 1 µM).

- Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C. The duration should be optimized to ensure linear product formation.

- Termination of Reaction: Stop the reaction by boiling the tubes for 2 minutes or by adding a stop solution (e.g., 0.1 M HCl).

- Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate for a further 10-15 minutes at 30°C. This step converts the [³H]-5'-AMP product to [³H]-adenosine.

- Separation of Product: Add a slurry of the anion-exchange resin to the tubes. The resin binds the unreacted, negatively charged [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

- Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound like this compound on PDE activity.

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating cAMP signaling due to its high selectivity for the PDE4 enzyme family. Its negligible activity against other PDE isoenzymes at typical working concentrations allows for the specific interrogation of PDE4's role in a wide array of cellular processes. The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of its inhibitory profile, ensuring its continued value in drug discovery and fundamental research.

References

Ro 20-1724: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 20-1724 is a well-characterized and widely utilized selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its primary mechanism of action involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in a myriad of cellular processes.[1] This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. This document is intended to serve as a valuable resource for professionals engaged in research and drug development in fields such as neuroscience, immunology, and respiratory diseases.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

This compound exerts its biological effects by specifically inhibiting the PDE4 enzyme family, which is responsible for the degradation of cAMP. By blocking this enzymatic activity, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels is the central event that triggers a cascade of downstream signaling events.

Quantitative Data on PDE4 Inhibition

| Parameter | Value | Cell/System | Reference |

| IC50 | 2.0 μM | General PDE4 | |

| IC50 | 3 μM | cAMP-specific PDE4 | |

| IC50 | 1.930 μM | cAMP-specific PDE4 | [2] |

| IC50 | 2.39 μM | PDE4 activity in TSHR-CNG-HEK293 cells | [2] |

| Ki | 1930 nM | cAMP-specific PDE4 | [3] |

| Ki | 3.1 μM | PDE IV | [4] |

Key Downstream Signaling Pathways

The increase in intracellular cAMP initiated by this compound activates two primary effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.

The cAMP/PKA/CREB Signaling Axis

A major downstream consequence of elevated cAMP is the activation of Protein Kinase A (PKA).[2] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active catalytic subunits then phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, thereby regulating their activity.

A critical nuclear target of PKA is the cAMP response element-binding protein (CREB) .[2][5] Phosphorylation of CREB at Serine 133 by PKA leads to the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[6] The activation of the PKA/CREB pathway is crucial for processes such as memory formation, synaptic plasticity, and neuroprotection.[1]

Figure 1: The core this compound downstream signaling pathway leading to CREB activation.

Modulation of Inflammatory Responses

This compound has profound effects on the immune system, primarily through the modulation of inflammatory responses. This is largely attributed to the elevation of cAMP in immune cells such as monocytes, neutrophils, and T-cells. Increased cAMP levels generally lead to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory mediators.

Effects on Cytokine Production:

This compound has been shown to decrease the production of several pro-inflammatory cytokines, including:

Conversely, PDE4 inhibition can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .

Figure 2: Modulation of cytokine production in immune cells by this compound.

Other Anti-inflammatory Effects:

Beyond cytokine modulation, this compound has been demonstrated to:

-

Inhibit fMLP-induced neutrophil adhesion to vascular endothelial cells.[9][10]

-

Reduce eosinophil influx into the lungs in animal models of allergic asthma.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to study the downstream effects of this compound.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE4 activity.

General Protocol:

-

Enzyme Source: Recombinant human PDE4 or cell lysates containing PDE4 are used.

-

Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.

-

Incubation: The enzyme is incubated with the substrate in the presence of varying concentrations of this compound.

-

Separation: The reaction is stopped, and the product, radiolabeled AMP (e.g., [³H]-AMP), is separated from the unreacted cAMP, often using chromatography or selective binding to beads.

-

Quantification: The amount of product formed is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Intracellular cAMP Measurement

Objective: To measure the change in intracellular cAMP levels in response to this compound treatment.

General Protocol (ELISA-based):

-

Cell Culture: Cells of interest are cultured to the desired confluency.

-

Treatment: Cells are treated with this compound for a specified time.

-

Cell Lysis: The cells are lysed to release intracellular components, including cAMP.

-

ELISA: The cell lysate is then used in a competitive enzyme-linked immunosorbent assay (ELISA) kit for cAMP. In this assay, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the sample. The signal is detected using a plate reader.

-

Quantification: A standard curve is generated using known concentrations of cAMP to determine the concentration in the samples.

Western Blotting for Phosphorylated Proteins (e.g., pCREB)

Objective: To detect the phosphorylation status of downstream target proteins like CREB.

General Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound, and then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133). A separate blot is often run with an antibody for the total protein as a loading control.

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Densitometry: The band intensities are quantified to determine the relative change in protein phosphorylation.

Figure 3: A generalized workflow for Western blotting to detect phosphorylated proteins.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the multifaceted roles of the cAMP signaling pathway. Its ability to selectively inhibit PDE4 and consequently elevate intracellular cAMP levels triggers a cascade of downstream events, most notably the activation of the PKA/CREB axis and the profound modulation of inflammatory responses. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore and harness the therapeutic potential of targeting this critical signaling network. Further investigation into the specific downstream gene targets and the interplay with other signaling pathways will continue to illuminate the full spectrum of this compound's biological activities.

References

- 1. This compound | CAS 29925-17-5 | PDE4 inhibitor [stressmarq.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased interleukin-4 production by atopic mononuclear leukocytes correlates with increased cyclic adenosine monophosphate-phosphodiesterase activity and is reversible by phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. Buy this compound | 29925-17-5 | >98% [smolecule.com]

Ro 20-1724: A Technical Guide to its Biological Effects on Immune Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 20-1724 is a cell-permeable and potent inhibitor of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4) enzyme family.[1][2] By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, a critical second messenger that modulates a wide array of cellular functions. In the immune system, this activity translates into significant anti-inflammatory and immunomodulatory effects. This document provides a comprehensive technical overview of the biological effects of this compound on various immune cells, detailing its mechanism of action, impact on cellular signaling pathways, and quantitative effects on key immunological responses. Detailed experimental methodologies and visual representations of pathways and workflows are included to support further research and development.

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of PDE4. PDE4 is a superfamily of enzymes predominantly expressed in immune and inflammatory cells, where they are responsible for hydrolyzing cAMP into the inactive metabolite 5'-AMP. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[3] This increase in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the cAMP Response Element-Binding Protein (CREB).[4] The activation of the cAMP/PKA/CREB pathway and its crosstalk with other signaling networks, such as the NF-κB pathway, underpins the diverse biological effects of this compound on immune cells.[5][6]

Effects on Specific Immune Cells

This compound exerts distinct effects across a range of immune cell types, generally shifting their function from a pro-inflammatory to an anti-inflammatory or suppressed state.

Macrophages

Macrophages are key players in both innate and adaptive immunity. This compound significantly modulates their function by:

-

Inhibiting Pro-inflammatory Mediators: It reduces the release of arachidonic acid, a precursor for inflammatory prostaglandins and leukotrienes, from alveolar macrophages.[7][8] It also attenuates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 in response to stimuli like lipopolysaccharide (LPS).[9][10][11]

-

Enhancing Anti-inflammatory Cytokines: this compound can augment the production of the anti-inflammatory cytokine IL-10, which subsequently contributes to the downregulation of TNF-α and IL-6.[3][11]

-

Suppressing Phagocytosis: The elevation of cAMP in macrophages can lead to the suppression of receptor-mediated phagocytosis.[10]

T-Lymphocytes

T-cell function is critically regulated by cAMP signaling, making them a key target for this compound:

-

Inhibition of Proliferation: this compound attenuates T-lymphocyte blastogenesis (proliferation) in response to activation signals.[12]

-

Modulation of Cytokine Production: It has been shown to reduce the production of IL-4 by T cells from atopic individuals, a key cytokine in allergic responses and IgE production.[13]

-

Indirect Effects on B-cells: By modulating T-cell help (e.g., reducing IL-4), this compound indirectly suppresses IgE synthesis by B-cells.[14][15]

B-Lymphocytes and Mononuclear Cells

This compound has a notable impact on IgE regulation, a central feature of atopic diseases:

-

Inhibition of IgE Synthesis: Treatment of peripheral blood mononuclear leukocytes (MNL) from patients with atopic dermatitis with this compound leads to a dose-dependent reduction in spontaneous IgE synthesis.[14] This effect is mediated by a direct action on B-cells as well as indirect effects via T-cells and monocytes.[6][14] There is a strong correlation between the inhibition of PDE activity and the reduction in IgE synthesis.[14]

Granulocytes (Neutrophils and Basophils)

-

Neutrophils: this compound inhibits N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil adhesion to vascular endothelial cells and suppresses superoxide generation.[16]

-

Basophils: As a PDE4 inhibitor, this compound has been shown to attenuate the release of histamine and leukotrienes from human basophils, key mediators in allergic reactions.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental systems.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Enzyme/Cell Type | Reference |

|---|---|---|---|

| Ki | 1.93 µM | cAMP-specific phosphodiesterase (PDE4) | [1] |

| IC50 | 1.87 µM | Unstimulated TNF-α production (Rat ventricle) | [17] |

| IC50 | ~2-3 µM | PDE4 Enzyme Activity | [2] |

| IC50 | 2.39 µM | PDE4 Activity (TSHR-CNG-HEK293 cells) | [4] |

| IC50 | 4.3 µM | PDE4 Enzyme Activity |[18] |

Table 2: Effects of this compound on Immune Cell Functions

| Immune Cell Type | Function Measured | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Atopic MNL | Spontaneous IgE Synthesis | 10 - 100 µM | Significant, progressive inhibition | [4][14] |

| Human T-Lymphocytes | Blastogenesis | Not Specified | Attenuation | [12] |

| Atopic MNL | IL-4 Production | Not Specified | Significant reduction | [13] |

| Murine Macrophages | TNF-α, IL-1β, IL-6 Release (LPS-stimulated) | Dose-dependent | Inhibition | [9][11] |

| Murine Macrophages | IL-10 Release (LPS-stimulated) | Dose-dependent | Augmentation | [3][11] |

| Human Neutrophils | Adhesion & Superoxide Generation | Not Specified | Inhibition | [16] |

| Human Basophils | Histamine & Leukotriene Release | Not Specified | Attenuation | [10] |

| Human Bronchial Epithelial Cells | CCL11 & CCL26 mRNA (TNF-α/IL-4 co-stimulated) | 10 µM | 37% & 47% decrease, respectively | [19] |

| Human Alveolar Macrophages | Mediator Release (Zymosan/IgE stimulated) | 0.5 - 50 µM | No inhibitory effect |[20] |

Note: The lack of effect on human alveolar macrophages in one study[20] highlights that the impact of this compound can be context-dependent, varying with cell source, stimulus, and experimental conditions.

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing findings. Below are generalized methodologies derived from the literature.

In Vitro Cytokine Production Assay

This protocol describes a general workflow for assessing the effect of this compound on cytokine production from peripheral blood mononuclear cells (PBMCs).

Methodology Details:

-

Cell Isolation: PBMCs are isolated from heparinized venous blood from healthy or patient donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Cells are cultured in a suitable medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Treatment: Cells are seeded in multi-well plates and pre-incubated with various concentrations of this compound (dissolved in DMSO, then diluted in media) or a vehicle control for 1 hour.[9]

-

Stimulation: Following pre-incubation, cells are stimulated with an appropriate agent, such as LPS (for monocytes/macrophages) or anti-CD3/anti-CD28 antibodies (for T-cells), to induce the desired response.[9][13]

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours for cytokine production).[9]

-

Analysis: Supernatants are harvested, and cytokine concentrations are measured using a quantitative method like an Enzyme-Linked Immunosorbent Assay (ELISA).

T-Cell Proliferation (Blastogenesis) Assay

-

Cell Preparation: Isolate T-lymphocytes from PBMCs using methods like nylon wool columns or magnetic-activated cell sorting (MACS).

-

Culture and Treatment: Plate purified T-cells in 96-well plates. Add this compound at desired concentrations.

-

Stimulation: Add a mitogen such as Phytohaemagglutinin (PHA) or Concanavalin A to stimulate proliferation.

-

Incubation: Culture the cells for 48-72 hours.

-

Proliferation Measurement: For the final 18 hours of culture, add a pulse of [³H]-thymidine. Harvest the cells onto filter mats and measure the incorporation of radiolabel using a scintillation counter. Alternatively, use a non-radioactive method like CFSE or BrdU incorporation assays.

Logical Framework of Immunomodulation

The immunomodulatory effects of this compound can be understood through a clear logical progression from molecular target engagement to the ultimate cellular response.

Conclusion

This compound is a valuable research tool for investigating the role of the cAMP signaling pathway in the immune system. Its ability to selectively inhibit PDE4 leads to a broad spectrum of anti-inflammatory and immunomodulatory activities across multiple immune cell types, including macrophages, T-cells, B-cells, and granulocytes. The primary effects include the suppression of pro-inflammatory mediators and cytokines, the enhancement of anti-inflammatory responses, and the inhibition of allergic responses such as IgE synthesis and basophil degranulation. The quantitative data and methodologies presented in this guide serve as a resource for professionals engaged in immunology research and the development of novel anti-inflammatory therapeutics. Further investigation into the isoform-specific effects of PDE4 inhibitors and their application in disease models remains a promising area of study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. glpbio.com [glpbio.com]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Differential modulation of cytokine production by drugs: implications for therapy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Multiple high-affinity cAMP-phosphodiesterases in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased interleukin-4 production by atopic mononuclear leukocytes correlates with increased cyclic adenosine monophosphate-phosphodiesterase activity and is reversible by phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase inhibition by this compound reduces hyper-IgE synthesis by atopic dermatitis cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. agscientific.com [agscientific.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. scispace.com [scispace.com]

- 19. jpp.krakow.pl [jpp.krakow.pl]

- 20. Human alveolar macrophage activation: inhibition by forskolin but not beta-adrenoceptor stimulation or phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ro 20-1724 and its Role in Neuronal cAMP Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro 20-1724, a selective phosphodiesterase 4 (PDE4) inhibitor, and its critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in neurons. This document details the mechanism of action of this compound, its effects on downstream signaling cascades, and its applications in neuroscience research. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in neuronal cell culture, and methods for assessing its impact on cAMP levels and protein kinase A (PKA) activity, and cAMP response element-binding protein (CREB) phosphorylation. Visual diagrams of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and experimental application.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a myriad of neuronal processes, including synaptic plasticity, learning, memory, and neuronal survival.[1] The intracellular concentration of cAMP is meticulously regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 families (PDE1-PDE11) with distinct substrate specificities and tissue distribution.[3] PDE4 is a cAMP-specific PDE highly expressed in the central nervous system, making it a key regulator of neuronal cAMP levels.[4]

This compound is a cell-permeable and selective inhibitor of PDE4.[4] By inhibiting the hydrolysis of cAMP, this compound elevates intracellular cAMP levels, leading to the activation of downstream effectors such as PKA and the transcription factor CREB.[5][6] This modulation of the cAMP signaling pathway underlies the neuroprotective and cognitive-enhancing effects observed with this compound in various preclinical models.[7][8] This guide serves as a technical resource for researchers utilizing this compound to investigate cAMP signaling in neurons.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to an accumulation of intracellular cAMP, which then activates PKA. The catalytic subunits of PKA phosphorylate a multitude of substrate proteins in the cytoplasm and nucleus, including the transcription factor CREB.[5] Phosphorylation of CREB at Serine 133 enhances its transcriptional activity, leading to the expression of genes involved in synaptic plasticity and cell survival.[5]

Figure 1: Signaling pathway of this compound in neurons.

Quantitative Data

This compound is a selective inhibitor of the PDE4 family. Its inhibitory potency is typically reported as an IC50 or Kᵢ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| PDE Isozyme Family | IC50 / Kᵢ (µM) | Reference(s) |

| PDE4 | ~2.0 - 3.1 (IC50/Kᵢ) | [4][9] |

| PDE1 | > 100 | [6] |

| PDE2 | > 100 | [10] |

| PDE3 | > 100 | [6][11] |

| PDE5 | > 50 | [6] |

| PDE7 | Insensitive | [10] |

Note: The precise IC50 and Kᵢ values can vary depending on the specific assay conditions and the PDE4 subtype being tested.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in a neuronal context.

Primary Neuronal Cell Culture and Treatment

This protocol describes the isolation and culture of primary hippocampal neurons, which are commonly used for studying the effects of this compound.

Materials:

-

E18 mouse or rat embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

-

This compound stock solution (in DMSO)

Procedure:

-

Dissect hippocampi from E18 embryos in ice-cold dissection medium.

-

Mince the tissue and incubate with a papain solution at 37°C for 20-30 minutes to dissociate the cells.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

-

Plate the neurons onto poly-lysine coated surfaces at a desired density.

-

Incubate the cultures at 37°C in a 5% CO₂ incubator.

-

After 7-10 days in vitro (DIV), the neurons are mature enough for experimental manipulation.

-

To treat the neurons, dilute the this compound stock solution to the desired final concentration in pre-warmed culture medium and replace the existing medium. A vehicle control (DMSO) should be run in parallel.

Figure 2: Experimental workflow for primary neuronal culture and treatment.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels following this compound treatment.

Materials:

-

cAMP ELISA kit

-

Cultured neurons treated with this compound and controls

-

Cell lysis buffer (provided in the kit or 0.1 M HCl)

-

Microplate reader

Procedure:

-

After treatment, aspirate the culture medium and lyse the cells with cell lysis buffer.

-

Incubate the lysates on ice for 10-20 minutes.

-

Centrifuge the lysates to pellet cellular debris.

-

Collect the supernatant containing the cAMP.

-

Follow the specific instructions of the cAMP ELISA kit, which typically involve:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding a fixed amount of HRP-conjugated cAMP.

-

Incubating to allow competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cAMP concentration in the samples based on the standard curve.

Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB (pCREB) as a downstream marker of this compound-induced cAMP signaling.

Materials:

-

Cultured neurons treated with this compound and controls

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated neurons in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total CREB antibody.

PKA Activity Assay

This protocol provides a general method for measuring PKA activity in neuronal lysates.

Materials:

-

PKA kinase activity kit

-

Cultured neurons treated with this compound and controls

-

Cell lysis buffer (often provided in the kit)

-

ATP

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and control neurons.

-

Follow the instructions of the PKA activity assay kit, which typically involves:

-

Adding cell lysates to a microplate pre-coated with a PKA-specific substrate.

-

Initiating the kinase reaction by adding ATP.

-

Stopping the reaction after a defined incubation period.

-

Detecting the phosphorylated substrate using a specific antibody, often in a colorimetric or fluorescent format.

-

-

Measure the signal using a microplate reader.

-

Quantify PKA activity relative to a standard curve or control samples.

Applications in Neuroscience Research

The ability of this compound to selectively elevate neuronal cAMP levels has made it a valuable tool in various areas of neuroscience research:

-

Synaptic Plasticity: this compound has been used to investigate the role of cAMP in long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

-

Neuroprotection: Studies have shown that this compound can protect neurons from various insults, suggesting a therapeutic potential for neurodegenerative diseases.[7][8]

-

Cognitive Enhancement: By modulating cAMP signaling, this compound has been shown to improve learning and memory in animal models.[8][12]

-

Drug Discovery: this compound serves as a reference compound in the development of novel PDE4 inhibitors with improved therapeutic profiles.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate roles of cAMP signaling in the nervous system. Its selectivity for PDE4 allows for the targeted manipulation of cAMP levels in neurons, providing valuable insights into the molecular mechanisms underlying neuronal function, plasticity, and survival. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development.

References

- 1. Adenosinergic System: Therapeutics for Drug Addiction - Page 13 [medscape.com]

- 2. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. This compound, Phosphodiesterase 4 (PDE4) inhibitor (CAS 29925-17-5) | Abcam [abcam.com]

- 5. The phosphodiesterase-4 inhibitor this compound reverses learning and memory impairments, and downregulation of CREB in the hippocampus and cortex induced by ketamine anesthesia in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic AMP Signaling Functions as a Bimodal Switch in Sympathoadrenal Cell Development in Cultured Primary Neural Crest Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of RO-20-1724-a phosphodiesterase4 inhibitor against intracerebroventricular streptozotocin induced cognitive deficit and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pnas.org [pnas.org]

- 11. ahajournals.org [ahajournals.org]

- 12. medchemexpress.com [medchemexpress.com]

Ro 20-1724: A Technical Guide for its Application as a Research Tool in cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ro 20-1724, a selective inhibitor of phosphodiesterase 4 (PDE4), and its application as a pivotal tool for investigating cyclic adenosine monophosphate (cAMP) signaling pathways. This guide details its mechanism of action, pharmacological profile, experimental protocols, and data interpretation.

Introduction: The Role of this compound in cAMP Research

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes, including metabolic regulation, immune responses, and neuronal signaling. The intracellular concentration of cAMP is meticulously controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs). The PDE4 enzyme family is specific for cAMP hydrolysis and plays a critical role in compartmentalizing cAMP signals within the cell.

This compound (4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one) is a cell-permeable and potent inhibitor selective for the PDE4 family.[1] By preventing the breakdown of cAMP, this compound effectively elevates intracellular cAMP levels, making it an invaluable pharmacological tool for elucidating the downstream consequences of cAMP signaling. It is frequently used to amplify cAMP signals generated by G-protein coupled receptor (GPCR) agonists or direct adenylyl cyclase activators like forskolin.[2][3]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4 enzymes. This inhibition prevents the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP), leading to an accumulation of intracellular cAMP. The elevated cAMP levels then activate downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn phosphorylate a multitude of target substrates to elicit a cellular response.

Pharmacological and Chemical Profile

The effective use of this compound requires a clear understanding of its physicochemical properties and inhibitory constants. This data is crucial for preparing stock solutions and designing experiments with appropriate concentrations.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(3-butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | [1] |

| CAS Number | 29925-17-5 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | |

| IC₅₀ for PDE4 | 2 - 3 µM | [1] |

| Kᵢ for PDE4 | 1.93 µM | [4] |

| Kᵢ for PDE3 | > 25 µM | [1] |

| Solubility | Up to 100 mM in DMSO and Ethanol | |

| Purity | ≥98% |

Experimental Protocols

This compound is typically used to assess the role of elevated cAMP in a specific cellular context. This often involves pre-treating cells with the inhibitor before applying a stimulus that activates adenylyl cyclase.

General Workflow for a cAMP Accumulation Assay

This workflow outlines the key steps for measuring the effect of this compound on intracellular cAMP levels following stimulation.

Detailed Methodology: cAMP Measurement using ELISA

This protocol provides a more detailed procedure for quantifying cAMP levels.

-

Cell Culture: Plate cells in a multi-well plate at a desired density and allow them to adhere and grow, typically for 24-48 hours.

-

Pre-incubation:

-

Aspirate the culture medium.

-

Wash cells gently with a buffered saline solution (e.g., PBS or HBSS).

-

Add stimulation buffer containing this compound at the desired final concentration (e.g., 1-100 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate for 15-30 minutes at 37°C. This allows the inhibitor to permeate the cells and inhibit PDE4 activity.

-

-

Stimulation:

-

Add the adenylyl cyclase stimulus (e.g., forskolin or a specific GPCR agonist) to the wells containing this compound.

-

Include control wells with this compound alone (no stimulus) and stimulus alone (no inhibitor) to determine baseline effects.

-

Incubate for a specified time (e.g., 5-60 minutes) at 37°C. Time-course experiments are recommended to capture peak cAMP levels.[2]

-

-

Cell Lysis:

-

Terminate the reaction by aspirating the buffer and adding a lysis agent, such as 0.1 M HCl or the lysis buffer provided with a commercial cAMP assay kit.

-

Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Quantification:

-

Use a commercial cAMP competitive ELISA kit. Follow the manufacturer's instructions, which typically involve transferring cell lysates to an antibody-coated plate, adding a cAMP-HRP conjugate, and developing the signal with a substrate.

-

Measure the absorbance using a plate reader and calculate cAMP concentrations based on a standard curve.

-

-

Data Normalization: Normalize cAMP concentrations to the total protein content in each well (e.g., using a BCA assay on the remaining lysate) or to the cell count.

Assessing Downstream Signaling: PKA Substrate Phosphorylation

To confirm that the accumulated cAMP is biologically active, researchers can measure the phosphorylation of downstream PKA targets, such as CREB (cAMP response element-binding protein).

-

Cell Treatment: Follow steps 1-3 from the protocol above (Cell Culture, Pre-incubation with this compound, and Stimulation).

-

Protein Extraction:

-

After stimulation, immediately place the plate on ice and aspirate the medium.

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-CREB).

-

Probe a separate or stripped membrane with an antibody for the total form of the protein (e.g., anti-total-CREB) for normalization.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity to determine the relative change in protein phosphorylation.

-

Data Interpretation and Considerations

-

Potentiation Effect: this compound alone may not significantly increase basal cAMP levels.[5] Its primary utility is in potentiating the cAMP increase caused by an adenylyl cyclase activator.[2] A synergistic or supra-additive increase in cAMP when this compound is combined with a stimulus is indicative of active PDE4-mediated cAMP hydrolysis under stimulated conditions.[2]

-

Selectivity: While highly selective for PDE4, this compound can weakly inhibit PDE3 at higher concentrations (Kᵢ > 25 µM).[1] It is important to use the lowest effective concentration to maintain selectivity. It does not inhibit other PDE families like PDE7 or PDE8.[6]

-

Controls are Critical: Always include the following controls: (a) vehicle only (basal), (b) this compound only, (c) stimulus only, and (d) this compound + stimulus. This allows for proper assessment of the inhibitor's effect.

-

Cell-Type Specificity: The expression and activity of different PDE4 isoforms can vary significantly between cell types. Therefore, the effective concentration of this compound and the magnitude of its effect may differ.[2][3][5]

Conclusion

This compound is a cornerstone research tool for manipulating and studying cAMP signaling. Its well-characterized selectivity for PDE4 allows researchers to effectively increase intracellular cAMP levels, thereby enabling the exploration of the functional roles of this critical second messenger in health and disease. By following structured protocols and carefully considering the experimental design, scientists can leverage this compound to gain significant insights into the complex and compartmentalized world of cAMP signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Cyclic AMP-elevating agents down-regulate the oxidative burst induced by granulocyte-macrophage colony-stimulating factor (GM-CSF) in adherent neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

Ro 20-1724: A Technical Guide for Studying Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The intricate signaling cascades that govern the activation of glial cells and the subsequent release of inflammatory mediators present numerous targets for therapeutic intervention. Among these, the cyclic adenosine monophosphate (cAMP) signaling pathway has emerged as a key regulator of the inflammatory response. Ro 20-1724, a selective inhibitor of phosphodiesterase 4 (PDE4), offers a powerful tool to investigate the role of cAMP in neuroinflammation. By preventing the degradation of cAMP, this compound elevates its intracellular levels, leading to the activation of downstream signaling pathways that collectively suppress the neuroinflammatory response. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed experimental protocols for its application in the study of neuroinflammation, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a cell-permeable imidazolidinone derivative that acts as a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] PDE4 is the predominant PDE isoform in inflammatory and immune cells, where it specifically hydrolyzes cAMP.[3] By inhibiting PDE4, this compound effectively increases intracellular cAMP concentrations, thereby modulating a variety of cellular functions, including the inflammatory response.[4][5] Its ability to cross the blood-brain barrier and exert effects within the central nervous system makes it a valuable research tool for investigating neuroinflammatory processes.[2]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the elevation of intracellular cAMP levels. This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes while simultaneously inhibiting pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10] The inhibition of NF-κB, a master regulator of inflammation, leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[5][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models of neuroinflammation.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Type | Stimulus | Mediator | This compound Concentration | Inhibition | Reference |

| Murine Macrophages | tert-butylhydroperoxide | TNF-α Release | Not specified | Attenuated | [9] |

| Human Basophils | Not specified | Leukotriene & Histamine Release | Not specified | Attenuated | [9] |

| Human Mononuclear Cells | Not specified | TNF-α Release | 10⁻⁹ to 10⁻⁵ M | Inhibited | [10] |

| BEAS-2B cells | IL-4 + TNF-α | CCL11 mRNA | 10 µM | 37% | [7] |

| BEAS-2B cells | IL-4 + TNF-α | CCL26 mRNA | 10 µM | 47% | [7] |

| BEAS-2B cells | IL-13 + TNF-α | Eotaxins (CCL11 & CCL26) mRNA | 10 µM | ~50% | [7] |

Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models

| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |

| Rats | Streptozotocin-induced cognitive deficit | 125, 250, 500 µg/kg; i.p. | Attenuated cognitive deficit and oxidative stress | [13] |

| Mice | Allergic Asthma | 3 mg/kg p.o. | Reduced eosinophil influx, TNF-α, IL-4, and IL-5 levels in bronchoalveolar lavage fluid | [14] |

| Rats | Hypertensive | Not specified | Hypotensive effect mediated by renal vascular smooth muscle cells | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study neuroinflammation.

In Vitro Microglia Activation and Cytokine Measurement

This protocol describes the use of this compound to assess its effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in primary microglia or BV-2 microglial cell line.

Materials:

-

Primary microglia or BV-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

-

Pre-treatment with this compound: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[2][15][16]

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[15][17]

-

Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 5 minutes and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][18]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the effect of this compound on NO production by activated microglia.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19][20]

-

Sodium nitrite (for standard curve)

-

Supernatants from the in vitro microglia activation experiment (Protocol 3.1)

-

96-well plate

Procedure:

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

-

Griess Reagent Preparation: Mix equal volumes of Griess Reagent Component A and Component B immediately before use.[19]

-

Assay: In a new 96-well plate, add 50 µL of the collected cell culture supernatants and 50 µL of the freshly prepared Griess Reagent.[19]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[19][21]

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[19][21]

-

Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the induction of EAE in mice, a common model for multiple sclerosis, and treatment with this compound.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO in saline)

-

Clinical scoring scale for EAE

Procedure:

-

EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA. On days 0 and 2, administer PTX intraperitoneally.[22][23][24]

-

Treatment: Begin treatment with this compound (e.g., 10 mg/kg, p.o.) or vehicle daily, starting from the day of immunization or upon the first clinical signs of disease.[18]

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[22]

-

Tissue Collection and Analysis: At the end of the experiment (e.g., day 21-28 post-immunization), euthanize the mice and collect brain and spinal cord tissues for histological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) and biochemical analysis (e.g., cytokine levels).

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol assesses the effect of this compound on the integrity of an in vitro BBB model.

Materials:

-

Porcine or human brain endothelial cells (pBECs or hBMECs)

-

Astrocyte-conditioned medium (ACM)

-

8-(4-chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP)

-

This compound

-

Transwell inserts

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)[25][26]

-

Fluorometer

Procedure:

-

Cell Culture: Culture pBECs or hBMECs on Transwell inserts in the presence of ACM to induce BBB properties.[11][14]

-

Treatment: Treat the endothelial cell monolayer with a combination of 8-CPT-cAMP (e.g., 250 µM) and this compound (e.g., 17.5 µM) for 24-48 hours to enhance barrier tightness.[14][26]

-

Permeability Assay: Add FITC-dextran to the upper (apical) chamber of the Transwell insert.

-

Sampling: At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower (basolateral) chamber.

-

Fluorescence Measurement: Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.

-

Permeability Calculation: Calculate the permeability coefficient (Papp) to determine the integrity of the endothelial barrier.

Western Blot for pCREB and CREB

This protocol measures the effect of this compound on the phosphorylation of CREB.

Materials:

-

Cell lysates from microglia or other relevant cell types treated with this compound

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5][13]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.[1][5][13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of neuroinflammation with this compound.

Caption: Mechanism of action of this compound in modulating neuroinflammatory signaling pathways.

Caption: Experimental workflow for in vitro studies of this compound on neuroinflammation.

Caption: Experimental workflow for in vivo studies of this compound using the EAE model.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the role of the cAMP signaling pathway in neuroinflammation. Its selectivity for PDE4 allows for targeted investigation of this key enzyme in various in vitro and in vivo models of neurological disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists aiming to explore the therapeutic potential of modulating cAMP levels in the context of neuroinflammation. By understanding the intricate mechanisms through which this compound exerts its anti-inflammatory effects, the scientific community can further advance the development of novel therapeutic strategies for a host of debilitating neurological disorders.

References

- 1. Adenosine Suppresses Lipopolysaccharide-Induced Tumor Necrosis Factor-α Production by Murine Macrophages through a Protein Kinase A- and Exchange Protein Activated by cAMP-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Novel Brain Penetrant NPS Receptor Antagonist, NCGC00185684, Blocks Alcohol-Induced ERK-Phosphorylation in the Central Amygdala and Decreases Operant Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.uva.nl [pure.uva.nl]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Remodeling of Tight Junctions During Paracellular Diapedesis in a Human Model of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jove.com [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. Activation of glial cells induces proinflammatory properties in brain capillary endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 20. Griess Reagent System [promega.jp]

- 21. Involvement of Nitric Oxide Released from Microglia–Macrophages in Pathological Changes of Cathepsin D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]

- 23. Experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. Quantitatively relating brain endothelial cell–cell junction phenotype to global and local barrier properties under varied culture conditions via the Junction Analyzer Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 20-1724 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 20-1724 is a cell-permeable chemical compound widely utilized in cell culture experiments as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated cellular processes such as inflammation, cell proliferation, and apoptosis.

Mechanism of Action

This compound exerts its biological effects by specifically targeting and inhibiting the activity of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, modulating their activity and leading to a cellular response.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound based on various in vitro studies.

| Parameter | Value | Cell/System | Notes |

| IC₅₀ | ~2.0 µM | PDE4 | This is the half-maximal inhibitory concentration against the PDE4 enzyme. |